N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide
CAS No.:
Cat. No.: VC16481716
Molecular Formula: C22H30FN3O7
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30FN3O7 |
|---|---|
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | methyl 5-fluoro-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoate |
| Standard InChI | InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31) |
| Standard InChI Key | MIFGOLAMNLSLGH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure integrates three critical components:
-
A benzyloxycarbonyl (Z) group attached to the N-terminus of L-valine, serving as a protective moiety during peptide synthesis .
-
A central L-alanine residue linked to a fluorinated ketone subunit at the C-terminus, introducing stereochemical complexity.
-
A 3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl side chain, which contributes unique electronic and steric properties .
The molecular formula C₂₂H₃₀FN₃O₇ (molecular weight: 467.45 g/mol) reflects its hybrid peptide-small molecule design . Stereochemical specificity is enforced by the (1S) configuration of the fluorinated subunit, ensuring precise spatial orientation of functional groups .
Table 1: Key Physical and Chemical Properties
Spectroscopic and Computational Identifiers
The SMILES notation (O=C(OCC=1C=CC=CC1)NC(C(=O)NC(C(=O)NC(C(=O)CF)CC(=O)OC)C)C(C)C) and InChIKey (MIFGOLAMNLSLGH-QOKNQOGYSA-N) provide unambiguous representations of connectivity and stereochemistry . These identifiers are critical for database searches and computational modeling studies.
Synthesis and Mechanistic Considerations
Synthetic Strategy
The compound is synthesized via stepwise solid-phase peptide synthesis (SPPS), leveraging the Z-group’s orthogonal protection capabilities . Key steps include:
-
Z-group installation on L-valine using benzyl chloroformate under basic conditions.
-
Coupling of L-alanine via carbodiimide-mediated activation.
-
Introduction of the fluorinated ketone through a Michael addition or nucleophilic substitution, preserving the (1S) configuration .
Comparative analysis with analogous Z-protected peptides (e.g., Z-Phe-Val-OH, CAS 13123-00-7) highlights shared strategies in amino acid coupling and protecting group management .
Stability and Reactivity
Functional and Biological Implications
Role in Peptide Engineering
The Z-group’s primary function is to shield the amine terminus during elongation, preventing undesired side reactions . This is exemplified in the synthesis of complex peptides like the methyl ester derivative CAS 4817-95-2, where similar protection strategies are employed . Post-synthesis, the Z-group is typically removed via hydrogenolysis or mild acid treatment.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The target compound distinguishes itself through fluorine incorporation and a branched aliphatic side chain, offering unique steric and electronic profiles for tailored interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume